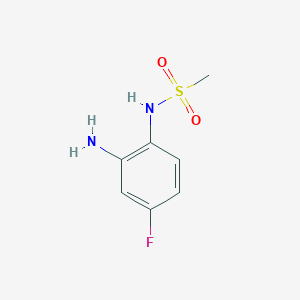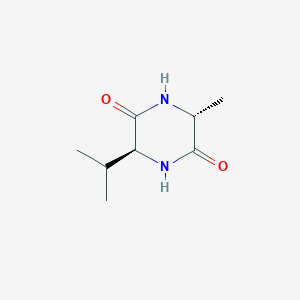
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-, commonly known as (3R,6S)-2,5-Piperazinedione, is a small organic molecule with a molecular weight of 144.2 g/mol. It is a cyclic amine with a heterocyclic ring structure consisting of two nitrogen atoms and a carbon atom. The compound has been extensively studied in the fields of medicinal chemistry and biochemistry due to its various applications in scientific research.
Mecanismo De Acción
Target of Action
The primary targets of the compound (3R,6S)-3-methyl-6-propan-2-ylpiperazine-2,5-dione are currently unknown. This compound is a small organic molecule with a molecular weight of 170.21 g/mol . It is a cyclic amine with a heterocyclic ring structure consisting of two nitrogen atoms and a carbon atom . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-)-2,5-Piperazinedione in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it has a low toxicity profile. Additionally, it is relatively easy to synthesize, and it has a wide range of potential applications in scientific research. However, there are some limitations to its use in laboratory experiments, such as its relatively low solubility in water and its instability in alkaline conditions.
Direcciones Futuras
Of research may include further investigations into its ability to modulate the activity of the immune system, its potential to act as an anti-inflammatory agent, and its ability to inhibit the growth of cancer cells. Additionally, further studies may be conducted to investigate its potential to treat neurological disorders such as Parkinson’s disease and Alzheimer’s disease. Finally, further studies may be conducted to investigate its potential as a drug target for the treatment of other diseases.
Métodos De Síntesis
The synthesis of (2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-)-2,5-Piperazinedione can be achieved by a two-step process. The first step involves the preparation of the starting material, 2,5-diaminopyridine. This can be accomplished by the reaction of 1,3-dicyano-2-propanol with aqueous ammonia, followed by the addition of hydrochloric acid. The second step involves the condensation of 2,5-diaminopyridine with formaldehyde in the presence of a catalyst, such as piperidine, to yield (2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-)-2,5-Piperazinedione.
Aplicaciones Científicas De Investigación
(2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-)-2,5-Piperazinedione has been widely used in scientific research as a potential drug target for the treatment of various diseases. It has been studied for its ability to inhibit the growth of cancer cells, as well as its potential to treat neurological disorders such as Parkinson’s disease and Alzheimer’s disease. Additionally, it has been investigated for its ability to modulate the activity of the immune system and its potential to act as an anti-inflammatory agent.
Propiedades
IUPAC Name |
(3R,6S)-3-methyl-6-propan-2-ylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4-6H,1-3H3,(H,9,12)(H,10,11)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLDMMKUTCCBSM-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

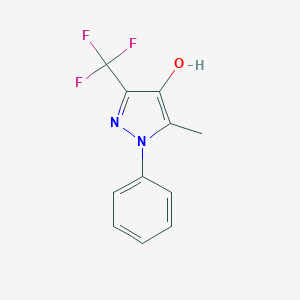


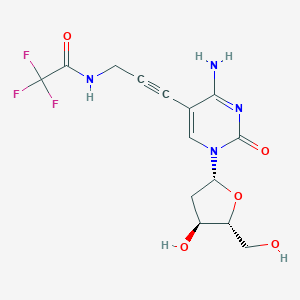
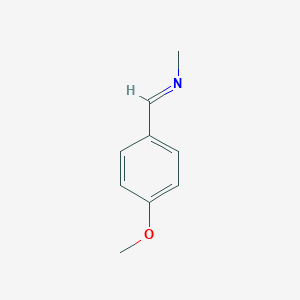
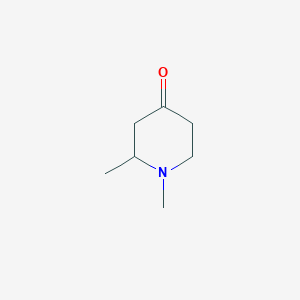
![n-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide](/img/structure/B176410.png)

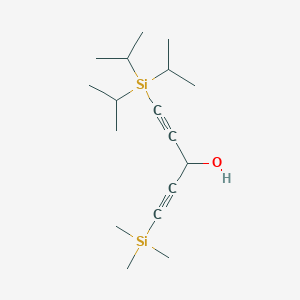
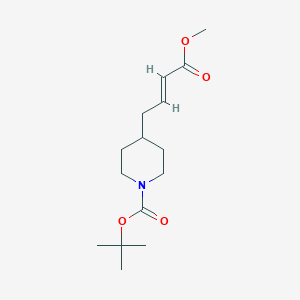

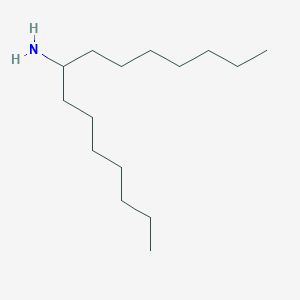
![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)
